[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE
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Overview
Description
[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE is a chemical compound with the molecular formula C12H19NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylbenzyl group and a methoxy-1-methylethyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE typically involves the reaction of 2,4-dimethylbenzyl chloride with 2-methoxy-1-methylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)(2-methoxy-1-methylethyl)amine: This compound has a similar structure but with a methoxybenzyl group instead of a dimethylbenzyl group.
(2,4-Dimethylbenzyl)(2-methoxybenzyl)amine: This compound features a methoxybenzyl group in place of the methoxy-1-methylethyl group.
Uniqueness
[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-13(11(2)7-10)8-14-12(3)9-15-4/h5-7,12,14H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFNFZYVYYALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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